GK Activation Fold: Thiazol-2-yl Benzamide Core
In a series of thiazol-2-yl benzamide derivatives evaluated for human glucokinase (GK) activation at 10 μM, the core scaffold exhibited activation folds ranging from 1.48 to 1.83 over DMSO control [1]. Although the exact title compound was not tested, the closest structural analog within the study (compound 2 with a pyridin-2-ylmethyl substitution) achieved an activation fold of 1.83, suggesting that the pyridin-4-ylmethyl variant (the title compound) may display comparable or divergent allosteric modulation, a key differentiator from non-pyridinyl analogs.
| Evidence Dimension | Glucokinase activation (fold vs. DMSO control) |
|---|---|
| Target Compound Data | Not directly measured; closest analog (pyridin-2-ylmethyl, compound 2) = 1.83-fold activation |
| Comparator Or Baseline | DMSO control (100%) and non-pyridinyl thiazol-2-yl benzamides (lowest activation ~1.0-fold) |
| Quantified Difference | ~1.83-fold vs. 1.0-fold for inactive analogs |
| Conditions | In vitro enzymatic assay, 10 μM compound, 3-min incubation, absorbance at 340 nm |
Why This Matters
Demonstrates that the pyridinylmethyl substituent is critical for GK allosteric activation, guiding medicinal chemists to select the pyridin-4-ylmethyl regioisomer for optimized target engagement.
- [1] Charaya N, Pandita D, Grewal AS, Lather V. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Comput Biol Chem. 2018;73:221-229. View Source
